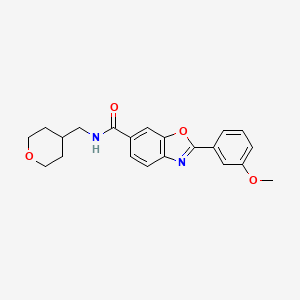![molecular formula C22H27N3O2 B6117704 4-[(1-acetyl-4-piperidinyl)amino]-1-(1-naphthylmethyl)-2-pyrrolidinone](/img/structure/B6117704.png)
4-[(1-acetyl-4-piperidinyl)amino]-1-(1-naphthylmethyl)-2-pyrrolidinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(1-acetyl-4-piperidinyl)amino]-1-(1-naphthylmethyl)-2-pyrrolidinone, also known as AN-9, is a synthetic compound that has been extensively studied for its potential therapeutic applications. AN-9 belongs to the class of compounds known as opioid receptor agonists, which activate the opioid receptors in the brain and spinal cord to produce analgesic effects.
Mécanisme D'action
4-[(1-acetyl-4-piperidinyl)amino]-1-(1-naphthylmethyl)-2-pyrrolidinone acts as an agonist at the mu-opioid receptor, which is a G protein-coupled receptor that is widely distributed in the brain and spinal cord. Activation of the mu-opioid receptor leads to the inhibition of neurotransmitter release, resulting in analgesic effects. This compound also activates the delta-opioid receptor, which has been implicated in the modulation of mood and anxiety.
Biochemical and Physiological Effects:
This compound has been shown to produce analgesic effects in animal models of acute and chronic pain. It has also been shown to produce antidepressant and anxiolytic effects in animal models of depression and anxiety. This compound has been shown to have a high affinity for the mu-opioid receptor, which is involved in the modulation of pain perception. This compound has also been shown to have antidepressant and anxiolytic effects in animal models, suggesting its potential use in the treatment of mood disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 4-[(1-acetyl-4-piperidinyl)amino]-1-(1-naphthylmethyl)-2-pyrrolidinone is its high affinity for the mu-opioid receptor, which makes it a potent analgesic agent. This compound has also been shown to have antidepressant and anxiolytic effects, which makes it a potential therapeutic agent for the treatment of mood disorders. However, this compound has limitations in terms of its potential for abuse and addiction, which may limit its clinical use.
Orientations Futures
For the study of 4-[(1-acetyl-4-piperidinyl)amino]-1-(1-naphthylmethyl)-2-pyrrolidinone include further investigation of its potential therapeutic applications in the treatment of pain, depression, and anxiety. Studies are needed to determine the optimal dosage and administration route for this compound, as well as its potential for abuse and addiction. Further research is also needed to elucidate the mechanism of action of this compound and its effects on neurotransmitter systems in the brain and spinal cord. Overall, the potential therapeutic applications of this compound make it a promising compound for further study and development.
Méthodes De Synthèse
The synthesis of 4-[(1-acetyl-4-piperidinyl)amino]-1-(1-naphthylmethyl)-2-pyrrolidinone involves the reaction of 1-naphthylmethylamine with 4-piperidone in the presence of acetic anhydride to form the intermediate 1-(1-naphthylmethyl)-4-piperidinone. This intermediate is then reacted with N-acetylpiperidine in the presence of sodium hydride to form the final product, this compound.
Applications De Recherche Scientifique
4-[(1-acetyl-4-piperidinyl)amino]-1-(1-naphthylmethyl)-2-pyrrolidinone has been studied for its potential therapeutic applications in the treatment of pain, depression, and anxiety. It has been shown to have a high affinity for the mu-opioid receptor, which is involved in the modulation of pain perception. This compound has also been shown to have antidepressant and anxiolytic effects in animal models, suggesting its potential use in the treatment of mood disorders.
Propriétés
IUPAC Name |
4-[(1-acetylpiperidin-4-yl)amino]-1-(naphthalen-1-ylmethyl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O2/c1-16(26)24-11-9-19(10-12-24)23-20-13-22(27)25(15-20)14-18-7-4-6-17-5-2-3-8-21(17)18/h2-8,19-20,23H,9-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLXOGEJRYIJDKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)NC2CC(=O)N(C2)CC3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-(3-methoxybenzyl)-N-{[1-(2-pyrimidinyl)-1H-pyrrol-2-yl]methyl}-3-piperidinamine](/img/structure/B6117631.png)
![methyl 2-[({2-[(benzylthio)acetyl]hydrazino}carbonothioyl)amino]-5-ethyl-3-thiophenecarboxylate](/img/structure/B6117635.png)
![3-{[4-hydroxy-6-(methoxymethyl)-2-pyrimidinyl]thio}-4-phenyl-2(1H)-quinolinone](/img/structure/B6117643.png)
![N-cyclopentyl-3-(4-fluorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6117645.png)
![3,4,5-trimethoxy-N-{4-[(2-quinoxalinylamino)sulfonyl]phenyl}benzamide](/img/structure/B6117647.png)

![N-(3-chloro-2-methylphenyl)-2-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B6117663.png)


![[2-({4-[(3-fluorobenzoyl)oxy]-3-methoxybenzylidene}hydrazono)-4-oxo-1,3-thiazolidin-5-yl]acetic acid](/img/structure/B6117680.png)
![N-(4-fluorophenyl)-4-[2-methyl-6-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B6117684.png)
![4-[(2-chloro-4-fluorophenoxy)methyl]-6-piperidin-1-yl-1,3,5-triazin-2-amine](/img/structure/B6117688.png)
![3-(4-chlorophenyl)-7-ethylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6117699.png)
![2-(2,3-dimethylphenoxy)-N-[4-(4-methyl-1-piperazinyl)phenyl]propanamide](/img/structure/B6117702.png)
